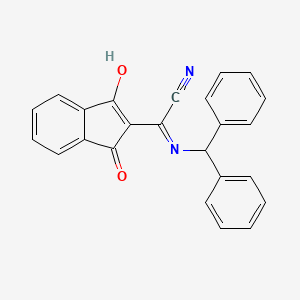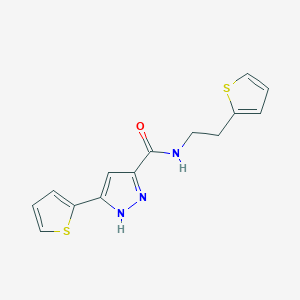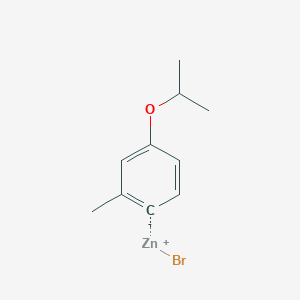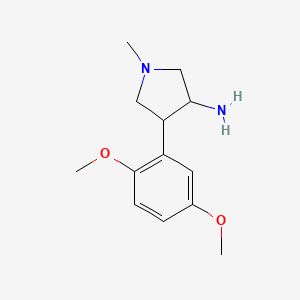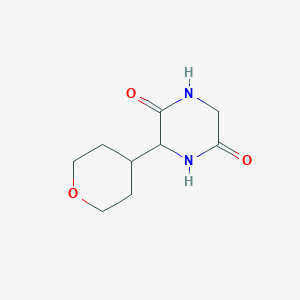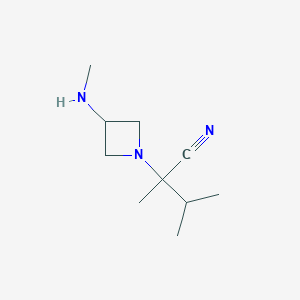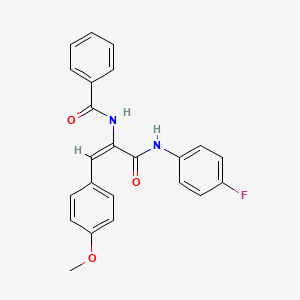
N-methoxy-N-methylindolizine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methylindolizine-2-carboxamide is a compound belonging to the indolizine family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylindolizine-2-carboxamide typically involves the reaction of indolizine derivatives with methoxy and methyl groups under specific conditions. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . Another approach is the Scholtz reaction, which uses pyrrole derivatives as starting materials . These reactions often require the use of catalysts and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylindolizine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the indolizine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted indolizine derivatives .
Scientific Research Applications
N-methoxy-N-methylindolizine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory conditions
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylindolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This interaction can disrupt the normal function of the enzymes, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with DNA and other cellular components, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylindolizine-1-carboxamide
- Indole-2-carboxamides
- Indole-3-carboxamides
Uniqueness
N-methoxy-N-methylindolizine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indolizine derivatives, it may exhibit enhanced stability, solubility, and bioactivity . These characteristics make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-methoxy-N-methylindolizine-2-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12(15-2)11(14)9-7-10-5-3-4-6-13(10)8-9/h3-8H,1-2H3 |
InChI Key |
XSLPUBHUTBYEBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CN2C=CC=CC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14876052.png)

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14876055.png)

